C.I. Acid Black 112
Description
C.I. Acid Black 112 (CAS: 12238-50-5) is an acid dye classified under the Color Index (C.I.) system. Acid dyes are water-soluble anionic compounds primarily used in textile, leather, and paper industries due to their affinity for protein-based fibers (e.g., wool, silk) and polyamide synthetics.
Key characteristics inferred from analogous acid dyes (e.g., C.I. Acid Black 1) include:
- Chemical Class: Likely an azo dye (-N=N- linkage) with aromatic sulfonated groups.
- Environmental Persistence: Sulfonated azo dyes are notoriously resistant to biodegradation, leading to accumulation in aquatic and soil systems .
- Applications: Used in dyeing processes requiring high wash-fastness and affinity for polyamide materials.
Properties
CAS No. |
12238-50-5 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Synonyms |
C.I. Acid Black 112 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
C.I. Acid Black 1 (AB1)
- Molecular Structure : A sulfonated azo dye with four sulfonic acid groups, contributing to high solubility and adsorption capacity on materials like perlite and activated carbon .
Adsorption Capacity :
Material Adsorption Capacity (mg/g) Activated Carbon 270–573 Perlite 120–200 Chitosan Composites 300–450 AB1 exhibits strong adsorption on porous materials due to electrostatic and π-π interactions .
C.I. Acid Red 112 (Ponceau S)
- Molecular Formula : C₂₂H₁₂N₄Na₄O₁₃S₄ (tetrasodium salt) .
- Applications : Primarily used in biochemistry for reversible protein staining on membranes (e.g., PVDF, nitrocellulose) .
- Key Difference : While Acid Black 112 is tailored for textiles, Acid Red 112 is optimized for biomedical applications, reflecting differences in substituent groups (e.g., hydroxyl vs. sulfonic acid positioning).
C.I. Acid Blue 112
- CAS : 12219-19-1 .
- Function: Anthraquinone-based acid dye, offering superior lightfastness compared to azo dyes like AB1 .
- Environmental Impact: Anthraquinone dyes generally exhibit lower toxicity but higher persistence in aquatic systems due to stable fused-ring structures .
Adsorption and Environmental Behavior
| Property | C.I. Acid Black 112 (Inferred) | C.I. Acid Black 1 | C.I. Acid Red 112 |
|---|---|---|---|
| Adsorption Mechanism | Electrostatic, π-π interactions | Electrostatic, multilayer | Electrostatic, hydrogen bonding |
| Material Efficiency | Perlite, bentonite composites | Activated carbon, perlite | Not studied for adsorption |
| Biodegradability | Low (azo structure) | Low (sulfonated azo) | Moderate (reversible staining) |
| Toxicity | Likely high (azo derivatives) | Inhibits soil microbes | Low (biomedical grade) |
Q & A
Q. What are the key parameters for evaluating the adsorption efficiency of this compound onto activated carbon?
-
Methodological Answer : Optimize contact time, pH (critical for ionic interactions), adsorbent dosage, and initial dye concentration. Use batch experiments with agitation (e.g., orbital shakers). Calculate adsorption capacity (qe) using:
where = initial concentration, = equilibrium concentration, = solution volume, and = adsorbent mass. Validate with isotherm models (Langmuir/Freundlich) .
Advanced Research Questions
Q. How can contradictions in adsorption isotherm model fits for this compound be resolved?
- Methodological Answer : Discrepancies between Langmuir (monolayer adsorption) and Freundlich (heterogeneous surfaces) models often arise from experimental conditions. Perform residual error analysis (e.g., sum of squared errors) to identify the best-fit model. Cross-validate with thermodynamic studies (ΔG°, ΔH°, ΔS°) to assess spontaneity and surface interactions. Advanced statistical tools like Akaike Information Criterion (AIC) may further discriminate model suitability .
Q. What strategies mitigate variability in photocatalytic degradation studies of this compound?
- Methodological Answer : Standardize light intensity (e.g., solar simulators with calibrated irradiance) and catalyst loading (g/L). Control reaction temperature and oxygen levels (e.g., N2 purging for anaerobic conditions). Use radical scavengers (e.g., isopropanol for •OH) to identify dominant degradation pathways. Replicate experiments across multiple batches to distinguish catalyst deactivation from experimental noise .
Q. How to design a high-throughput screening protocol for novel this compound degradation pathways?
- Methodological Answer : Implement a Design of Experiments (DoE) approach, varying pH, catalyst type, and co-solvents. Use microplate readers for rapid UV-Vis kinetics. Pair with LC-MS/MS to identify intermediate metabolites. Machine learning algorithms (e.g., random forests) can analyze multidimensional data to prioritize optimal conditions .
Q. What advanced techniques validate the reusability of adsorbents for this compound removal?
- Methodological Answer : Post-adsorption, regenerate adsorbents via acid/alkali washing or thermal treatment. Monitor capacity loss over ≥5 cycles using SEM-EDS (surface morphology) and BET (surface area). Leaching of functional groups (e.g., sulfonic acids) is quantified via ion chromatography. Statistical process control (SPC) charts track performance stability .
Methodological Considerations
- Reproducibility : Document experimental parameters exhaustively (e.g., reagent lot numbers, equipment calibration dates) to align with guidelines for repeatability .
- Data Interpretation : Use tools like OriginLab or Python’s SciPy for nonlinear regression of isotherms. Report adjusted R² values and confidence intervals .
- Ethical Compliance : Adhere to chemical waste disposal protocols and cite prior work per IUPAC standards to avoid plagiarism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
